Technical Whitepaper: 2-(2-Chlorobenzoyl)benzoic Acid (CAS 5543-24-8)
Technical Whitepaper: 2-(2-Chlorobenzoyl)benzoic Acid (CAS 5543-24-8)
[1][2]
Executive Summary: The Ortho-Isomer Challenge
In the landscape of benzophenone derivatives, 2-(2-Chlorobenzoyl)benzoic acid (CAS 5543-24-8) —often referred to as o-chlorobenzoylbenzoic acid—occupies a critical but frequently misunderstood niche.[1] Unlike its commercially dominant isomer, 2-(4-chlorobenzoyl)benzoic acid (CAS 85-56-3), which serves as the primary scaffold for the diuretic Chlorthalidone, the 2-chloro isomer is primarily a gateway to 1-substituted anthraquinones .[1]
This guide addresses the specific physicochemical properties, targeted synthesis, and downstream utility of the ortho isomer. It distinguishes this compound from its para counterpart, providing a self-validating protocol for its isolation and conversion into high-value dye intermediates like 1-chloroanthraquinone.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
The structural distinction of CAS 5543-24-8 lies in the position of the chlorine atom on the non-carboxylated benzene ring.[1] This steric proximity to the carbonyl bridge influences both its reactivity (facilitating specific cyclization modes) and its physical state.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | 2-(2-Chlorobenzoyl)benzoic acid | Also: o-(2-Chlorobenzoyl)benzoic acid |
| CAS Number | 5543-24-8 | Distinct from 85-56-3 (4-chloro isomer) |
| Molecular Formula | C₁₄H₉ClO₃ | |
| Molecular Weight | 260.67 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in Ethanol, Acetone, DCM; Sparingly soluble in Water | |
| Reactivity | Susceptible to acid-catalyzed cyclization | Forms 1-chloroanthraquinone |
| Purity Grade | typically >95% (HPLC) | Isomeric purity is critical |
Synthetic Pathways & Production[3][11]
The synthesis of CAS 5543-24-8 presents a regioselectivity challenge. The standard industrial Friedel-Crafts acylation of chlorobenzene with phthalic anhydride predominantly yields the para isomer (4-chloro) due to steric hindrance at the ortho position.[1] To obtain the 2-chloro isomer with high specificity, an organometallic approach is often preferred in the laboratory.[1]
Comparative Synthesis Strategies[1]
-
Route A: Friedel-Crafts Acylation (Industrial) [1]
-
Route B: Grignard Addition (Targeted)
-
Reagents: Phthalic Anhydride + 2-Chlorophenylmagnesium bromide.[1]
-
Outcome: High regioselectivity for the ortho position.
-
Protocol: Targeted Synthesis via Grignard Reagent
This protocol minimizes the formation of the 4-chloro isomer, ensuring high isomeric purity for downstream applications.[1]
Reagents:
-
2-Chlorobromobenzene (1.0 eq)[1]
-
Magnesium turnings (1.1 eq)
-
Phthalic Anhydride (0.9 eq)
-
THF (Anhydrous)
-
Iodine (crystal, catalytic)
Step-by-Step Workflow:
-
Grignard Formation:
-
Nucleophilic Attack:
-
Cool the Grignard solution to 0°C.
-
Dissolve Phthalic Anhydride in dry THF and add slowly to the Grignard reagent.
-
Mechanism:[3] The nucleophilic carbon (C2) attacks the carbonyl of the anhydride.
-
Stir at room temperature for 4 hours.
-
-
Hydrolysis & Isolation:
-
Quench with 10% HCl/Ice mixture to hydrolyze the magnesium salt.
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Toluene/Hexane to yield 2-(2-Chlorobenzoyl)benzoic acid.[1]
-
Figure 1: Targeted synthesis pathway via Grignard reagent to ensure regioselectivity for the ortho-isomer.[1]
Downstream Applications: Cyclization to Anthraquinones[3][13]
The primary utility of CAS 5543-24-8 is its conversion to 1-Chloroanthraquinone (CAS 82-44-0), a vital intermediate for vat dyes.[1]
The Cyclization Mechanism
Heating 2-(2-Chlorobenzoyl)benzoic acid in concentrated sulfuric acid or oleum induces intramolecular Friedel-Crafts acylation.[1]
-
Regiochemistry: The carboxylic acid group (activated by H⁺) attacks the ortho position of the chlorobenzene ring.
-
Result: Since the chlorine is at position 2, and the attack occurs at position 6 (the other ortho position), the resulting anthraquinone retains the chlorine atom at the alpha position (position 1 of the anthraquinone system).
Reaction Conditions:
-
Medium: Fuming Sulfuric Acid (20% SO₃) or Polyphosphoric Acid (PPA).
-
Temperature: 100°C – 120°C.
-
Time: 2–4 hours.
-
Yield: Typically >85%.
Figure 2: Acid-catalyzed cyclization of CAS 5543-24-8 to yield 1-Chloroanthraquinone.[1][4]
Analytical Characterization
To validate the identity of CAS 5543-24-8 and distinguish it from the 4-chloro isomer, ¹H-NMR is the definitive tool.[1]
-
¹H-NMR (DMSO-d₆):
-
CAS 5543-24-8 (2-Cl): The proton signals for the chlorobenzene ring will show a distinct ABCD pattern (or similar complex multiplet) characteristic of ortho-substitution.[1] The chemical shifts will differ from the symmetric AA'BB' pattern typically seen in the para-substituted isomer.[1]
-
Key Shift: Look for the downfield shift of the proton ortho to the carbonyl in the chlorobenzene ring, which is sterically crowded by the chlorine atom.
-
Safety & Handling (SDS Summary)
While specific toxicological data for the 2-chloro isomer is less abundant than for the 4-chloro isomer, standard safety protocols for halogenated benzoic acid derivatives apply.[1]
-
Hazard Classification:
-
Handling: Use local exhaust ventilation. Wear nitrile gloves and safety goggles.[1]
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.[8]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8374, 2-Chlorobenzoic Acid. (Reference for general chlorobenzoic acid properties and safety). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. (Reference for the Friedel-Crafts methodology and distinction of the major para-isomer). Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. lobachemie.com [lobachemie.com]
- 7. CAS No 85-56-3 2-(4-Chlorobenzoyl)Benzoic Acid Chlorthalidone Intermediate Ingredients [nitrobenzenechemical.com]
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